2-Cyclohexylpropan-2-amin-Hydrochlorid

Übersicht

Beschreibung

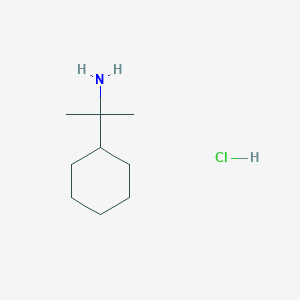

2-Cyclohexylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . It is a derivative of cyclohexylamine, where the amine group is attached to a propan-2-amine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Cyclohexylpropan-2-amin-Hydrochlorid wird in der organischen Synthese eingesetzt, insbesondere bei der dehydrogenierenden Synthese von N-funktionalisierten 2-Aminophenolen aus Cyclohexanonen und Aminen . Dieser Prozess vereinfacht die Synthese von polyfunktionalisierten Aminophenolen, die wichtige Zwischenprodukte bei der Herstellung von natürlichen Alkaloiden, bioaktiven Molekülen und Katalysatorliganden sind.

Pharmakologie

In der Pharmakologie findet diese Verbindung ihre Anwendung in der Synthese komplexer Pharmazeutika. Sie ist an der Entwicklung neuartiger therapeutischer Strategien für Gefäßerkrankungen beteiligt, wie in einem Übersichtsartikel hervorgehoben, der die Pharmakokinetik und das therapeutische Potenzial von Berberin diskutiert, wobei ähnliche Verbindungen als Zwischenprodukte verwendet werden .

Materialwissenschaft

This compound spielt eine Rolle in der Materialwissenschaft, insbesondere bei der Funktionalisierung von Graphenoxid. Dieser Prozess ist entscheidend für die Herstellung effektiver Korrosionsschutzmittel für Kohlenstoffstahl in sauren Lösungen, was die Bedeutung der Verbindung bei der Entwicklung fortschrittlicher Materialien unterstreicht .

Umweltwissenschaften

In den Umweltwissenschaften könnte die Verbindung an der Synthese von Adsorbentien für die Entfernung von Schadstoffen wie Tetracyclinhydrochlorid aus Wasser beteiligt sein, was zur Entwicklung erneuerbarer und hocheffektiver Technologien zur Sanierung der Umwelt beiträgt .

Analytische Chemie

Die analytische Chemie profitiert von dieser Verbindung bei der Entwicklung und Validierung von stabilitätsindizierenden Methoden, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), zur Bestimmung verschiedener Pharmazeutika und ihrer Verunreinigungen .

Chemieingenieurwesen

Im Chemieingenieurwesen ist this compound für die Massenproduktion und Beschaffung chemischer Produkte von Bedeutung. Seine Rolle in der kundenspezifischen Synthese und Beschaffung unterstreicht seinen Wert in der chemischen Lieferkette .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpropan-2-amine hydrochloride typically involves the reaction of cyclohexylamine with propan-2-amine under specific conditions. One common method is the reductive amination of cyclohexanone with isopropylamine, followed by the addition

Biologische Aktivität

2-Cyclohexylpropan-2-amine hydrochloride, also known as (2R)-1-cyclohexylpropan-2-amine hydrochloride, is a compound of significant interest due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in research and medicine.

- Molecular Formula : C₉H₂₀ClN

- Molecular Weight : Approximately 177.72 g/mol

- Structure : The compound features a cyclohexyl group attached to a propan-2-amine moiety, which influences its biological interactions.

2-Cyclohexylpropan-2-amine hydrochloride primarily acts as an antagonist to the N-methyl-D-aspartate receptor (NMDAR) in the brain. This interaction leads to several biochemical pathways being influenced:

- Neurotransmitter Modulation : The compound modulates neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Influence on Receptor Activity : By acting on the NMDAR, it can alter neuronal excitability and synaptic plasticity, potentially leading to rapid antidepressant effects.

Biological Effects

Research indicates that 2-cyclohexylpropan-2-amine hydrochloride exhibits various biological activities:

- Antidepressant Activity : Studies have shown that this compound can produce rapid antidepressant effects, making it a candidate for further exploration in treating depression.

- Neuroprotective Properties : Its ability to modulate excitatory neurotransmission suggests potential neuroprotective benefits, particularly in conditions characterized by excitotoxicity.

Pharmacokinetics

The pharmacokinetics of 2-cyclohexylpropan-2-amine hydrochloride involve its metabolism into active metabolites, including (2R,6R)-hydroxynorketamine (HNK). This metabolic pathway contributes to its therapeutic effects and may influence its efficacy and safety profile.

Research Applications

The compound is utilized in various scientific fields:

- Pharmaceutical Development : It serves as a building block for synthesizing new drugs targeting neurological disorders.

- Biochemical Studies : Researchers investigate its interactions with enzymes and receptors to understand its biological mechanisms better .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 2-cyclohexylpropan-2-amine hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclohexylamine | Contains only a cyclohexyl group | Lacks the propan-2-amino structure |

| (2S)-1-Cyclohexylpropan-2-amine | Enantiomer with potential differences in activity | Different stereochemistry may lead to varied biological effects |

| Cyclohexylmethylamine | Similar structure but different alkyl chain | Varies in biological activity compared to the target compound |

Case Studies

Several studies have documented the effects of 2-cyclohexylpropan-2-amine hydrochloride:

- Rapid Antidepressant Effects : A clinical trial demonstrated that administration led to significant improvements in depressive symptoms within hours of dosing, suggesting it may act faster than traditional antidepressants.

- Neuroprotective Effects in Models of Excitotoxicity : In animal models, the compound showed promise in reducing neuronal damage following excitotoxic insults, indicating potential therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-cyclohexylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,10)8-6-4-3-5-7-8;/h8H,3-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMCDKBSXDGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90726-02-6 | |

| Record name | 2-cyclohexylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.